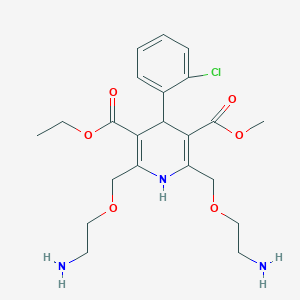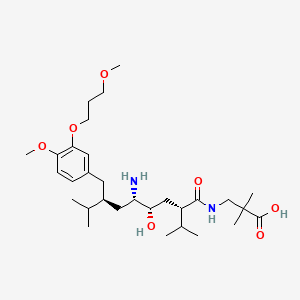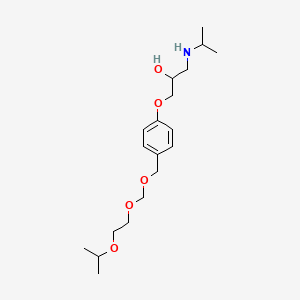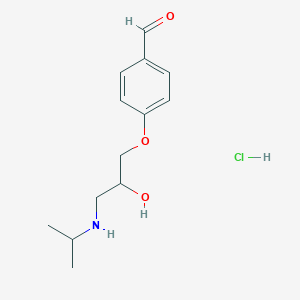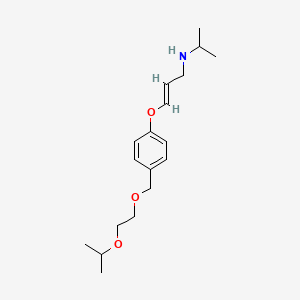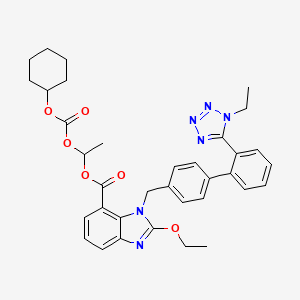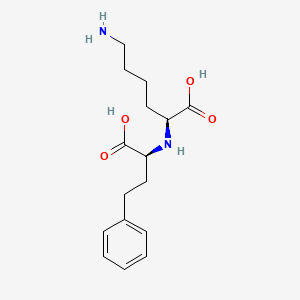
(S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amino acids can be achieved through various methods. One common method involves the amination of alpha-bromocarboxylic acids . The bromoacids are prepared from carboxylic acids by reaction with Br2 + PCl3. This method is more effective for making amino acids due to the reduced nucleophilicity of the nitrogen atom in the product .Molecular Structure Analysis
The molecular structure of an amino acid like this would typically involve an amine group (-NH2), a carboxylic acid group (-COOH), and a unique side chain. In this case, the side chain appears to include a phenyl group and additional carboxylic acid and amine groups .Chemical Reactions Analysis
Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases due to their amine and carboxylic acid groups . They can also undergo reactions involving their side chains, depending on the specific functional groups present .Physical And Chemical Properties Analysis
Amino acids, including those with complex side chains like this one, typically have high melting points due to their ionic properties . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether .Applications De Recherche Scientifique
1. Protein Analysis and Labeling
- Application Summary: This compound is used as an amine-reactive molecule that enables the crosslinking of acrylamide to proteins and other biomolecules containing amines . It is used in the preparation of streptavidin acrylamide, which can copolymerize with acrylamide on a polymeric surface to create a uniform monolayer of immobilized streptavidin for binding to biotinylated ligands such as hybridization probes, enzymes, antibodies, and drugs .
- Methods of Application: The succinimidyl ester of this compound covalently reacts with amines of proteins, amine-modified nucleic acids, and other biomolecules to yield acrylamides that can be copolymerized into polyacrylamide matrices or on surfaces .
- Results or Outcomes: This method allows for the creation of a uniform monolayer of immobilized streptavidin on a polymeric surface, which can then bind to biotinylated ligands .
2. Synthesis of S-pregabalin
- Application Summary: This compound is used in the synthesis of S-pregabalin, a well-known anticonvulsant drug . The research aimed to optimize the synthesis stages of S-pregabalin using appropriate solvents and compounds .
- Methods of Application: The synthesis stages of S-pregabalin were optimized by using appropriate solvents and compounds . The research avoided the use of expensive and environmentally pollutant reagents and solvents, and also used a recoverable reagent .
- Results or Outcomes: The research achieved a straightforward and applicable method for the synthesis of S-pregabalin . The method also avoided the use of expensive and environmentally pollutant reagents and solvents .
3. Production of Lipids
- Application Summary: This compound is used in the production of lipids. It is a short-chain fatty acid (SCFA) and is produced in anaerobic fermentation of organic residues . Its use is challenging, even inhibiting the growth of oleaginous yeasts .
- Methods of Application: An adaptive laboratory evolution (ALE) was used to improve the tolerance of the yeast to this compound .
- Results or Outcomes: The research showed that the yeast’s tolerance to this compound could be improved, allowing for its use in the production of lipids .
4. Microarrays and Biosensors
- Application Summary: This compound is used in the creation of microarrays and biosensors . It is used to prepare streptavidin acrylamide, which can copolymerize with acrylamide on a polymeric surface to create a uniform monolayer of immobilized streptavidin for binding to biotinylated ligands such as hybridization probes, enzymes, antibodies, and drugs .
- Methods of Application: The succinimidyl ester of this compound covalently reacts with amines of proteins, amine-modified nucleic acids, and other biomolecules to yield acrylamides that can be copolymerized into polyacrylamide matrices or on surfaces, such as in microarrays and in biosensors .
- Results or Outcomes: This method allows for the creation of a uniform monolayer of immobilized streptavidin on a polymeric surface, which can then bind to biotinylated ligands .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMLWRZFHGSOZ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine | |
CAS RN |
138247-43-5 | |
| Record name | N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138247435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-(S)-1-CARBOXY-3-PHENYLPROPYL-L-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW3H7HBJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)

![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)
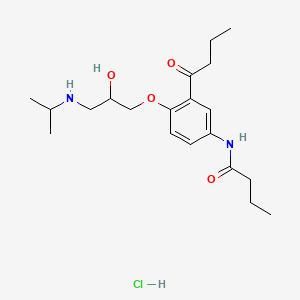
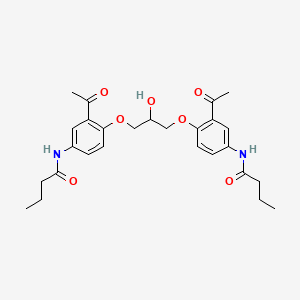
![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)
